

Unveiling 6-Methoxykaempferol: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: 6-Methoxykaempferol

Cat. No.: B191825

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This technical whitepaper provides a comprehensive overview of the core physicochemical properties of **6-Methoxykaempferol**, a naturally occurring flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental context, and visual representations of its biological interactions and analytical workflows.

Core Physicochemical Characteristics

6-Methoxykaempferol, a derivative of kaempferol, possesses a unique molecular structure that dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its application in research and development, particularly in areas such as formulation, toxicology, and pharmacology.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of **6-Methoxykaempferol** and its common glycosidic forms. These values are essential for predicting its behavior in various solvents and biological systems.

Property	6-Methoxykaempferol	6-Methoxykaempferol 3-glucoside	6-Methoxykaempferol 3-O-rutinoside
Molecular Formula	C ₁₆ H ₁₂ O ₇ [1][2]	C ₂₂ H ₂₂ O ₁₂ [3][4]	C ₂₈ H ₃₂ O ₁₆ [5]
Molecular Weight	316.26 g/mol	478.40 g/mol	624.55 g/mol
Melting Point (°C)	270	Not available	Not available
Physical Appearance	Solid	Not available	Yellow powder
LogP (Predicted)	Not available	0.7 (XLogP3-AA)	-1.0
pKa (Predicted)	Not available	6.76 (Strongest Acidic)	Not available
Solubility	Not available	Predicted Water Solubility: 0.91 g/L	Soluble in DMSO, Pyridine, Methanol, Ethanol

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of flavonoids like **6-Methoxykaempferol** involves a range of established analytical techniques. While specific experimental data for this compound is not extensively published, the following protocols represent standard methodologies in the field.

Melting Point Determination

The melting point of a solid flavonoid is a key indicator of its purity and is typically determined using a capillary melting point apparatus.

- Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:

- A small amount of the dried, powdered **6-Methoxykaempferol** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for its determination.

- Principle: An excess amount of the solute (**6-Methoxykaempferol**) is equilibrated with a specific solvent over a set period. The concentration of the dissolved solute in the saturated solution is then measured.
- Apparatus: Analytical balance, flasks with stoppers, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of **6-Methoxykaempferol** is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO).
 - The flask is sealed and agitated in an orbital shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
 - The resulting suspension is centrifuged to separate the undissolved solid.
 - The concentration of **6-Methoxykaempferol** in the supernatant is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

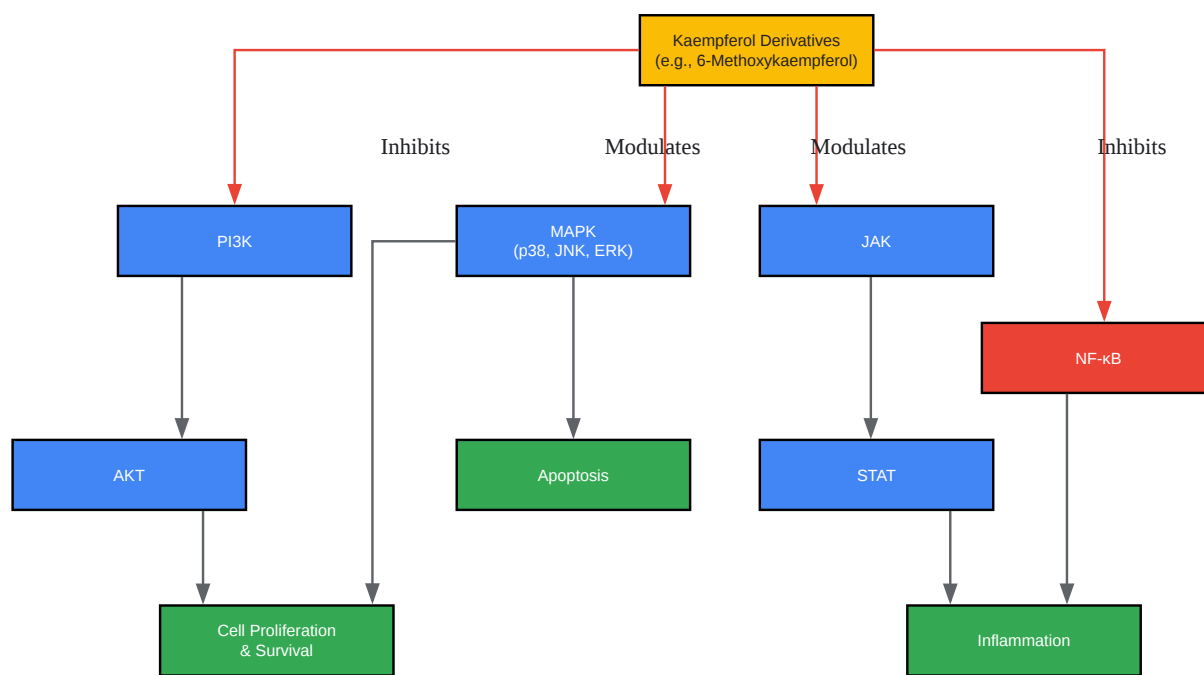
Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

- Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
- Apparatus: Separatory funnels, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - A known amount of **6-Methoxykaempferol** is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
 - The two phases are mixed in a separatory funnel and shaken for a set period to allow for partitioning.
 - The mixture is then centrifuged to ensure complete phase separation.
 - The concentration of the analyte in both the aqueous and octanolic phases is determined.
 - LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Kaempferol and its derivatives, including **6-Methoxykaempferol**, are known to modulate various cellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anti-cancer properties. These interactions are crucial for understanding their therapeutic potential.



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Caption: Modulation of key cellular signaling pathways by kaempferol derivatives.

Experimental Workflow for Flavonoid Analysis

The analysis of **6-Methoxykaempferol** from a plant matrix follows a standardized workflow, from extraction to quantification. This systematic approach ensures the accurate and reproducible measurement of the target compound.



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Caption: A generalized workflow for the extraction and analysis of flavonoids.

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